Product packaging for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid(Cat. No.:CAS No. 847759-03-9)

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Cat. No.: B3387597
CAS No.: 847759-03-9
M. Wt: 258.25 g/mol
InChI Key: VRSNERLTYVAEOX-UHFFFAOYSA-N
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Description

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a chemical compound of interest in medicinal chemistry and biochemical research. Sulfamoyl benzoic acid derivatives are recognized in scientific literature for their role as potent and selective agonists for the Lysophosphatidic Acid (LPA) G-protein-coupled receptors, particularly LPA2 . Activation of LPA2 receptor is known to mediate antiapoptotic effects and promote cell survival, making it a target for investigating radioprotective agents and treatments for gastrointestinal injury . This compound is supplied for research purposes to facilitate studies in these areas. It is strictly for laboratory use by trained professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5S B3387597 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid CAS No. 847759-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-2-oxoethyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c10-8(12)5-11-17(15,16)7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSNERLTYVAEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225142
Record name 4-[[(2-Amino-2-oxoethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847759-03-9
Record name 4-[[(2-Amino-2-oxoethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847759-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Amino-2-oxoethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

A logical retrosynthetic analysis of this compound (I) suggests a disconnection at the sulfonamide bond. This primary disconnection points to two key precursors: 4-chlorosulfonylbenzoic acid (II) and glycinamide (B1583983) (III). This approach is the most common and direct method for the formation of the sulfonamide linkage.

Retrosynthetic Pathway:

Retrosynthetic analysis of this compound

Compound (I): this compound

Precursor (II): 4-Chlorosulfonylbenzoic acid nih.gov

Precursor (III): Glycinamide

The synthesis of the key precursor, 4-chlorosulfonylbenzoic acid, typically starts from p-toluenesulfonic acid, which is oxidized to 4-sulfobenzoic acid. Subsequent treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride yields the desired 4-chlorosulfonylbenzoic acid. google.com Glycinamide is commercially available or can be readily prepared from glycine.

Established Synthetic Routes to this compound

The most established synthetic route for this compound involves the condensation of 4-chlorosulfonylbenzoic acid with glycinamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A general procedure involves dissolving glycinamide hydrochloride and a base, such as sodium carbonate or triethylamine (B128534), in an aqueous or mixed solvent system. nih.gov To this solution, 4-chlorosulfonylbenzoic acid is added portion-wise at a controlled temperature, often at 0-5 °C, to manage the exothermic nature of the reaction. The reaction mixture is then stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC). Acidification of the reaction mixture precipitates the crude product, which can then be purified by recrystallization.

Development of Novel and Efficient Synthetic Pathways for this compound

While the reaction between a sulfonyl chloride and an amine remains the cornerstone of sulfonamide synthesis, research has focused on developing more efficient and environmentally benign methods. sci-hub.sethieme-connect.com One area of development is the use of alternative sulfonating agents. For instance, the use of sulfonylating reagents other than sulfonyl chlorides can sometimes offer advantages in terms of reactivity and selectivity.

Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of sulfonamides, offering benefits such as improved reaction control, enhanced safety, and the potential for easier scale-up. sci-hub.se A continuous flow process for the synthesis of sulfonamides can lead to higher yields and purity compared to batch processes.

Chemical Modifications and Derivatization Strategies of the Carbamoylmethyl Moiety

The carbamoylmethyl moiety of this compound offers several sites for chemical modification to explore structure-activity relationships (SAR).

N-Alkylation/Arylation of the Amide: The amide nitrogen can be alkylated or arylated to introduce various substituents. This can be achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base.

Modification of the Amide Group: The primary amide can be converted to other functional groups. For example, dehydration of the amide can yield a nitrile group. Hydrolysis of the amide under acidic or basic conditions would lead back to the corresponding carboxylic acid.

Introduction of Substituents on the Methylene (B1212753) Bridge: While more synthetically challenging, substituents could be introduced on the methylene carbon by starting with substituted glycinamide analogs.

Structural Diversification via Sulfamoyl Group Functionalization

The sulfamoyl group is a key site for structural diversification, allowing for the synthesis of a wide range of analogs.

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be further substituted with various alkyl or aryl groups. This is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. researchgate.net This can be achieved by reacting the sulfonamide with an appropriate halide in the presence of a base.

Replacement of the Carbamoylmethyl Group: A wide variety of amines can be used in place of glycinamide to react with 4-chlorosulfonylbenzoic acid, leading to a diverse library of N-substituted sulfamoylbenzoic acids. researchgate.netnih.gov This allows for the exploration of a wide chemical space around the sulfamoyl nitrogen.

Optimization of Reaction Conditions for Yield and Purity of this compound and its Analogs

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often optimized include:

ParameterConditions and Considerations
Solvent A variety of solvents can be used, including water, acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous or mixed aqueous-organic systems are common for reactions involving amine hydrochlorides. nih.gov
Base Inorganic bases like sodium carbonate and potassium carbonate, or organic bases such as triethylamine and pyridine (B92270) are commonly used to scavenge the HCl produced. The choice and amount of base can significantly impact the reaction rate and side product formation. nih.gov
Temperature The initial addition of the sulfonyl chloride is often performed at low temperatures (0-5 °C) to control the exotherm. The reaction is then typically allowed to proceed at room temperature. For less reactive amines, heating may be required.
Stoichiometry The molar ratio of the reactants is a critical parameter. A slight excess of the amine component is sometimes used to ensure complete consumption of the sulfonyl chloride.
Purification Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or ethanol-water. Chromatography may be necessary for the purification of some analogs.

Scalable Synthesis Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes requires careful consideration of several factors.

Cost and Availability of Starting Materials: For a scalable process, the starting materials, 4-chlorosulfonylbenzoic acid and glycinamide, should be readily available and cost-effective.

Process Safety: The reaction should be assessed for potential hazards, such as the exothermic nature of the sulfonylation reaction and the handling of corrosive reagents like 4-chlorosulfonylbenzoic acid.

Work-up and Isolation: The work-up procedure should be simple and efficient, minimizing the use of large volumes of solvents and facilitating easy isolation of the product. Precipitation and filtration are generally preferred over chromatographic purification on a large scale.

Waste Management: The environmental impact of the process should be considered, with a focus on minimizing waste generation and using greener solvents where possible.

The development of robust and scalable synthetic routes is essential for the continued investigation of this compound and its derivatives in various research and development endeavors. rsc.org

Structure Activity Relationship Sar Studies of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid Analogs

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of derivatives of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid can be systematically modulated through targeted structural modifications. The core scaffold presents several key regions for chemical alteration: the benzoic acid ring, the sulfonamide linker, and the terminal carbamoylmethyl group. Medicinal chemistry strategies aim to optimize interactions with the target protein by fine-tuning the physicochemical properties of these regions.

Key design principles include:

Modulation of Electronic Properties: The electronic nature of the molecule, particularly the acidity of the carboxylic acid and the hydrogen-bonding capacity of the sulfonamide, is critical for target engagement. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring can significantly alter these properties.

Steric Modifications: The size and shape of substituents can influence how the molecule fits into the binding site of a biological target. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Scaffold Hopping and Linker Modification: Replacing the core aromatic scaffold or altering the length and flexibility of the side chain can lead to novel interactions with the target, potentially improving potency or selectivity. For instance, studies on sulfamoyl benzoic acid (SBA) analogues have shown that the linker length between the core scaffold and a terminal "tail group" is a critical determinant of activity. nih.gov

A common approach involves a scaffold derivatization strategy guided by a structure-based pharmacophore design. nih.gov This begins with a template scaffold, and iterative molecular modifications are made to improve potency and selectivity, demonstrating a rational approach to drug design based on understanding the molecule's structural requirements for activity.

Impact of Substituent Effects on the Benzoic Acid Ring System

The benzoic acid ring is a primary site for modification in SAR studies of this scaffold. The nature, position, and number of substituents on this ring can profoundly impact the compound's interaction with its biological target, often by altering the pKa of the carboxylic acid or by establishing new interactions within the binding site.

Studies on related 2,4-dichloro-5-sulfamoylbenzoic acid derivatives as inhibitors of carbonic anhydrase (CA) isoforms provide clear insights into these effects. The inhibitory potential against different CA isoforms is highly sensitive to the substitution pattern on the aromatic ring. unibs.it

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance inhibitory activity. For example, in a series of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters, a derivative bearing an ortho-cyano phenyl ring was found to be a particularly effective inhibitor of the hCA I isoform. unibs.it A separate study on derivatives targeting α-glucosidase and α-amylase found that a compound with a 2-nitrophenyl group was highly active. nih.gov This enhancement is often attributed to the group's ability to modulate the electronic density of the scaffold, potentially improving key binding interactions.

Halogens: Halogen atoms (-F, -Cl, -Br) are frequently used as substituents. Their effect can be complex, involving both electronic and steric factors. The inhibitory potency against certain targets, such as hCA XII, has been shown to be vulnerable to both the size and the position of the halogen substituent. unibs.it For instance, moving a bromo substituent from the para to the meta position on a phenyl ring resulted in a 1.3-fold increase in effectiveness against hCA IX. unibs.it

Bulky Groups: The introduction of larger, bulky groups can have varied effects. In some cases, they may be well-tolerated and even improve activity by occupying a hydrophobic pocket. However, in other instances, they can lead to a decrease in potency due to steric clashes. For example, an O-benzyl derivative was found to be only a medium nanomolar inhibitor of hCA II, suggesting that the bulky group may not be optimal for binding to that specific isoform. unibs.it

The following table summarizes the inhibitory activity of selected 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against human carbonic anhydrase (hCA) isoforms, illustrating the impact of different substituents.

Compound IDR Group (Substituent)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
4 Phenyl104.569.710.3
6 4-Chlorophenyl111.281.311.1
8 4-Fluorophenyl101.493.412.5
9 2-Cyanophenyl52.752.711.5
15 3-Bromophenyl119.559.532.8
16 Isopropyl75.315.13.4

Data sourced from studies on 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters. unibs.it

Exploration of Conformational Dynamics and Their Influence on SAR

The three-dimensional conformation of a molecule is a critical factor governing its ability to bind to a biological target. For flexible molecules like this compound and its analogs, understanding the accessible conformations and identifying the "bioactive conformation"—the specific shape the molecule adopts when bound to its target—is essential for SAR.

The conformational flexibility of this scaffold arises from several rotatable bonds, primarily within the sulfamoyl side chain. The relative orientation of the benzoic acid ring, the sulfonamide group, and the terminal amide is not fixed and can adopt various spatial arrangements. Protein flexibility-based inhibitor design can leverage the distinct conformational transitions that are significantly populated in a target protein to achieve selectivity. nih.gov

While specific studies on the conformational dynamics of this compound are not widely published, insights can be drawn from computational docking studies performed on its analogs. nih.govnih.gov Molecular docking simulations predict the preferred binding pose of a ligand within a protein's active site, implicitly accounting for its conformation. These studies reveal that specific torsional angles and spatial arrangements are required to place key functional groups, such as the carboxylic acid and the sulfonamide NH, in positions where they can form crucial hydrogen bonds or ionic interactions with amino acid residues in the target's active site. For example, docking simulations of sulfamoyl benzoic acid analogues into the LPA2 receptor binding pocket were used to rationalize the observed SAR and predict which structural modifications would be favorable. nih.gov The success of these predictions underscores the importance of achieving the correct binding conformation for potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency against a specific target, thereby guiding the design of new, more effective analogs and reducing the need for exhaustive synthesis and testing.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. nih.gov These models provide valuable insights into the physicochemical properties that are most important for biological activity.

Key molecular descriptors relevant for QSAR modeling of this scaffold would likely include:

Hydrophobicity descriptors (e.g., logP): These quantify the lipophilicity of the molecule, which is crucial for membrane transport and hydrophobic interactions with the target.

Steric descriptors (e.g., molar refractivity, van der Waals volume): These relate to the size and shape of the molecule, which determine how well it fits into the target's binding site.

Topological descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

Descriptor TypeExample DescriptorProperty RepresentedPotential Influence on Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity / HydrophilicityMembrane permeability, hydrophobic interactions in the binding pocket.
Electronic Dipole MomentPolarity and charge distributionStrength of electrostatic and hydrogen bonding interactions.
Steric Molar VolumeMolecular size and bulkSteric fit within the active site; can enhance or hinder binding.
Topological Wiener IndexMolecular branching and compactnessOverall molecular shape and its complementarity to the binding site.

Isosteric Replacements and Bioisosterism in the this compound Scaffold

Isosterism and bioisosterism are fundamental strategies in medicinal chemistry used to modify a lead compound to improve its pharmacological and pharmacokinetic properties while retaining its desired biological activity. researchgate.net A bioisostere is a functional group that can replace another group in a drug molecule without significantly altering its essential biological function. nih.gov This strategy is widely applied to the this compound scaffold to address issues such as metabolic instability, poor membrane permeability, or to explore novel binding interactions.

Several key functional groups within the scaffold are candidates for bioisosteric replacement:

Carboxylic Acid Group: The carboxylic acid is a crucial group, often involved in forming a key ionic or hydrogen bond interaction with the target protein. However, its acidic nature can limit oral bioavailability and cell penetration. Common bioisosteres for the carboxylic acid group include:

Tetrazole: This acidic heterocycle is a well-established carboxylic acid mimic that can offer improved metabolic stability and lipophilicity. zu.ac.ae

Acylsulfonamide: This group also possesses an acidic proton and can effectively replace a carboxylic acid, sometimes leading to enhanced activity.

Hydroxamic acid: Often used as a zinc-binding group, it can be a suitable replacement in metalloenzyme inhibitors.

Sulfonamide Group: The sulfonamide moiety is a versatile functional group that acts as a stable linker and a hydrogen bond donor/acceptor. While generally stable, it can be replaced to modulate properties. The similarity in biological function between carboxyl and sulfonamide groups has been studied, indicating they can sometimes act as bioisosteres for each other, depending on the molecular context. zu.ac.aenih.gov

Terminal Amide Group: The primary amide of the carbamoylmethyl group can be replaced to alter hydrogen bonding patterns or introduce new interactions. Replacing it with other groups like small heterocycles or substituted amines can probe the steric and electronic requirements of that specific region of the binding pocket.

The thoughtful application of bioisosterism allows chemists to fine-tune the properties of a lead compound, addressing liabilities while preserving or enhancing its interaction with the biological target. nih.gov

Pharmacophore Mapping and Ligand Design for Target-Specific Interactions

Pharmacophore mapping is a powerful computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.com A pharmacophore model serves as a 3D template for designing new ligands or for searching databases to find novel compounds with the potential for similar activity.

A pharmacophore model for analogs of this compound would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen atoms of the carboxylic acid and the amide, as well as the sulfonyl oxygens.

Hydrogen Bond Donors (HBD): The carboxylic acid hydroxyl group, the sulfonamide N-H, and the amide N-H₂.

Aromatic Ring/Hydrophobic Feature: The central benzoic acid ring.

Negative Ionizable Feature: The deprotonated carboxylic acid group, which is crucial for forming salt bridges with positively charged residues like arginine or lysine (B10760008) in a target's active site.

The development of such a model typically involves analyzing a set of active compounds to identify their common structural features and their spatial relationships. ijpsonline.com This process can be ligand-based (using a series of known active molecules) or structure-based (using the 3D structure of the ligand-receptor complex).

For example, in the design of specific agonists for the LPA₂ receptor, a structure-based pharmacophore approach was used, starting with an initial hit compound. nih.gov By docking different scaffolds into a homology model of the receptor, researchers were able to identify 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid as a promising lead. nih.gov Subsequent SAR studies were then guided by this pharmacophore understanding, leading to the identification of critical structural requirements for high-potency agonists. This demonstrates how pharmacophore models provide a rational framework for ligand design, enabling the targeted synthesis of molecules with optimized interactions for a specific biological target.

Pharmacophore FeatureCorresponding Molecular GroupPutative Interaction
Negative Ionizable Carboxylic Acid (-COOH)Ionic bond with basic residues (e.g., Arg, Lys).
Hydrogen Bond Donor Sulfonamide (-SO₂NH-)Hydrogen bond with acceptor residues (e.g., Asp, Glu).
Hydrogen Bond Acceptor Carbonyl Oxygen (C=O)Hydrogen bond with donor residues (e.g., Ser, Thr).
Aromatic/Hydrophobic Benzoic Acid Ringπ-π stacking or hydrophobic interactions.

Mechanistic Investigations of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid at the Molecular and Cellular Level

Identification and Validation of Molecular Targets for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid and its Analogs

The molecular targets for compounds based on the 4-sulfamoylbenzoic acid scaffold are diverse. The primary and most extensively studied targets are the carbonic anhydrases (CAs) , a family of metalloenzymes. nih.gov The sulfonamide moiety is a well-established pharmacophore for CA inhibition. openaccesspub.org Analogs of this compound have been shown to target several isoforms, including CA I, II, IV, and the tumor-associated isoform IX. nih.gov

Beyond carbonic anhydrases, research has identified other potential protein targets for this class of compounds. For instance, certain 2,5-substituted benzoic acid derivatives containing a sulfonamide group have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 . nih.gov Other studies have explored analogs as inhibitors of enzymes relevant to metabolic diseases, such as α-glucosidase and α-amylase , which are involved in carbohydrate digestion. nih.gov Furthermore, the core structure is present in molecules designed to act as agonists for G protein-coupled receptors, though specific receptor binding data for this compound itself is not extensively documented. chemicalbook.com

Enzyme Kinetics and Inhibition Mechanisms of this compound (e.g., Carbonic Anhydrase Inhibition)

The primary mechanism of action for sulfonamide-based inhibitors against carbonic anhydrase involves the competitive inhibition of the enzyme. frontiersin.org The sulfonamide group (-SO₂NH₂) acts as a structural analog of a transition state in the enzyme's catalytic reaction. nih.gov It coordinates to the zinc ion located in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide (B78521) ion that is crucial for the hydration of carbon dioxide. nih.gov For effective binding, the sulfonamide group typically needs to be ionized. nih.gov

Kinetic studies on various analogs of this compound have determined their inhibitory potency against different CA isoforms. These studies often report the inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition. Analogs frequently exhibit potent, nanomolar-range inhibition of specific CA isoforms. For example, quinazolinone derivatives incorporating a 4-sulfamoylphenyl moiety have been identified as competitive inhibitors of human carbonic anhydrase-II (hCA-II) with Kᵢ values in the micromolar range. frontiersin.org The precise kinetics and selectivity are dictated by the specific substitutions on the 4-sulfamoylbenzoic acid core structure.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Analogs

Compound Type Target Isoform Inhibition Constant (Kᵢ) Reference
Quinazolinone-sulfonamide hCA-II 14.25 µM frontiersin.org
4-chloro-3-sulfamoyl benzenecarboxamides hCA-I Higher affinity than for hCA-II nih.gov
4-chloro-3-sulfamoyl benzenecarboxamides hCA-II Low nanomolar range nih.gov

Receptor Binding Affinity and Selectivity Profiling

While much of the research on 4-sulfamoylbenzoic acid derivatives focuses on enzyme inhibition, there is evidence of their interaction with cell surface receptors. The parent compound, 4-sulfamoylbenzoic acid (also known as Carzenide), has been described as an agonist for several receptors, including those for serotonin (B10506) and dopamine (B1211576), modulating their function. chemicalbook.com

However, detailed binding affinity and selectivity profiles are often established for specific analogs designed for a particular receptor. For example, research into 2,5-substituted benzoic acid derivatives has explored their binding affinity for the anti-apoptotic proteins Mcl-1 and Bfl-1, with some analogs showing equipotent binding to both. nih.gov In these studies, deletion or modification of the sulfonamide substituent significantly impacted binding affinity, highlighting its role in the interaction. nih.gov The binding affinity (Kᵢ) of one such analog for Mcl-1 was found to be 73 nM. nih.gov The selectivity of these compounds is a critical aspect of their development, aiming to minimize off-target effects.

Cellular Pathway Modulation and Signal Transduction Studies (in vitro)

The interaction of this compound and its analogs with their molecular targets initiates downstream effects on cellular pathways and signal transduction.

As Carbonic Anhydrase Inhibitors: By inhibiting CAs, these compounds can alter intracellular and extracellular pH. This can impact numerous pH-sensitive cellular processes, including cell proliferation, metabolism, and invasion, particularly in the context of cancer where CAs like CA IX are highly expressed. nih.gov

As Receptor Modulators: When acting on receptors like serotonin or dopamine receptors, these compounds can modulate a wide range of signaling cascades that control neurotransmission, mood, and behavior. chemicalbook.com

As Apoptosis Modulators: Analogs that bind to anti-apoptotic proteins like Mcl-1 and Bfl-1 can disrupt their function, thereby promoting apoptosis (programmed cell death). nih.gov This is a key strategy in cancer therapy. The binding of these inhibitors can trigger downstream events in the apoptotic cascade.

Specific in vitro studies on other sulfonamides have shown they can function as antimetabolites, interfering with the biosynthesis of tetrahydrofolic acid, which is essential for DNA synthesis and replication in bacteria. researchgate.netimpactfactor.org While this mechanism is primarily associated with antibacterial sulfonamides, it demonstrates how this chemical class can fundamentally interfere with core cellular pathways.

Gene Expression and Proteomic Analysis in Response to this compound Exposure (in vitro)

Comprehensive gene expression and proteomic analyses specific to this compound are not extensively detailed in publicly available literature. However, the established molecular targets of its analogs provide a clear hypothesis for the types of changes that would be expected.

Gene Expression Analysis: In vitro exposure of cells to this compound would likely alter the transcription of genes regulated by its downstream signaling effects. For instance, modulating pathways involved in pH homeostasis or apoptosis could lead to changes in the expression of stress-response genes, cell cycle regulators, and components of the apoptotic machinery. mdpi.com Techniques like RNA-sequencing would be employed to generate a global transcriptomic profile, identifying differentially expressed genes in response to treatment. mdpi.com

Proteomic Analysis: Proteomic studies, typically using mass spectrometry, could identify changes in the abundance of specific proteins or their post-translational modifications. For example, inhibiting a kinase or a signaling pathway could alter the phosphorylation status of numerous downstream proteins. Exposure to compounds that induce cellular stress, a potential outcome of enzyme inhibition, can lead to changes in the expression of heat shock proteins and other chaperones.

While direct data is limited, analysis of related compounds shows the utility of these approaches. For example, integrative transcriptomic analysis has been used to reveal gene expression changes in cells after exposure to various substances, linking them to specific cellular functions and pathways. mdpi.com

Biophysical Characterization of Protein-Ligand Interactions with this compound

Understanding the interaction between a ligand like this compound and its protein target requires detailed biophysical characterization. Various techniques are employed to elucidate the thermodynamics, kinetics, and structural basis of these interactions.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the ligand bound to its protein target. For sulfonamide analogs, crystal structures have been solved with proteins like FKBP12, revealing the specific atomic contacts. nih.govacs.org These studies show that sulfonamide oxygens often form key interactions with the protein, sometimes through unconventional CH···O=S hydrogen bonds. nih.govacs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics, providing association (kₐ) and dissociation (kₑ) rate constants.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be used to determine binding affinities.

Understanding the Basis of Biological Activity of this compound through Mechanistic Elucidation

The biological activity of this compound and its analogs stems directly from their molecular interactions. The core structure, a benzoic acid with a substituted sulfonamide group, allows for a diverse range of biological effects depending on the specific nature of the substituents. openaccesspub.org

The primary basis for the activity of many analogs is the sulfonamide moiety . Its ability to act as a potent inhibitor of carbonic anhydrases is a well-established mechanism. nih.gov This inhibition leads to physiological effects such as reduced intraocular pressure (in glaucoma treatment) or diuresis, by altering pH and ion transport. nih.gov The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) also forms the basis of their antibacterial action, where they inhibit the enzyme dihydropteroate (B1496061) synthase in the bacterial folate synthesis pathway. nih.govbiorxiv.org

In essence, the mechanistic elucidation reveals that compounds of this class are privileged structures whose biological activity is a direct consequence of their ability to specifically interact with and modulate the function of key biological macromolecules. nih.gov

Preclinical Biological Activities and Potential Therapeutic Applications of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

In Vitro Biological Efficacy Studies of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

In vitro studies have been crucial in identifying the biological effects of this compound and its derivatives. These compounds have been evaluated against various enzymes and cell lines, demonstrating a spectrum of inhibitory and agonist activities.

Derivatives of sulfamoyl benzoic acid have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes, particularly CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov Certain 4-sulfamoyl-benzenecarboxamide derivatives have shown inhibitory affinities in the low nanomolar range for these isozymes. nih.gov Additionally, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives demonstrated significant inhibitory potential against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov One derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c), was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug acarbose. nih.gov

Furthermore, sulfonamide derivatives have been tested for their antileishmanial properties. nih.gov In studies against the protozoan parasite Leishmania tarentolae, certain sulfonamide Schiff base derivatives showed potent inhibitory effects on both parasite cell viability and the activity of secreted acid phosphatase (SAP), an enzyme linked to infectivity. nih.gov For example, after five days of treatment, one such derivative caused a 69.5% decrease in Leishmania cell viability. nih.gov

The table below summarizes the in vitro biological efficacy of various sulfamoyl benzoic acid derivatives.

Compound Class/DerivativeTargetActivity TypeEfficacySource
4-Sulfamoyl-benzenecarboxamidesCarbonic Anhydrase II & IVInhibitionLow nanomolar affinity nih.gov
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-AmylaseInhibition3-fold more potent than acarbose nih.gov
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-GlucosidaseInhibition5-fold more potent than acarbose nih.gov
Sulfonamide Schiff base derivativesLeishmania tarentolaeCytotoxicity69.5% decrease in cell viability nih.gov
Sulfamoyl benzoic acid analoguesLPA2 ReceptorAgonismEC50 ~ 2 μM nih.gov

In Vivo Proof-of-Concept Studies in Relevant Animal Models (excluding toxicity and safety outcomes)

Following promising in vitro results, derivatives of sulfamoyl benzoic acid have been advanced to in vivo studies in animal models to assess their therapeutic potential.

The strong in vitro inhibition of carbonic anhydrase by certain 4-sulfamoyl-benzenecarboxamides translated into significant anti-glaucoma effects in vivo. nih.gov When applied topically to normotensive and glaucomatous rabbits, these compounds demonstrated potent and prolonged reduction of intraocular pressure, with some derivatives showing better in vivo activity than the clinically used drugs dorzolamide (B1670892) and brinzolamide. nih.gov

In the context of anti-apoptotic potential, sulfamoyl benzoic acid analogues acting as specific agonists for the LPA2 receptor have shown modest efficacy in a mouse model of radiation-induced apoptosis. nih.gov This suggests a potential role as radioprotective agents. nih.gov

Furthermore, the anti-inflammatory potential of related benzoic acid derivatives has been demonstrated in rat models. In a carrageenan-induced paw edema model, a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative suppressed edema development by 48.9–63.1%. mdpi.com Similarly, in a lipopolysaccharide (LPS)-induced inflammation model in rats, a salicylic (B10762653) acid derivative significantly reduced inflammatory markers. nih.gov

Assessment of Compound Selectivity and Specificity in Complex Biological Systems

A critical aspect of preclinical evaluation is determining a compound's selectivity for its intended target to minimize off-target effects. Research on sulfamoyl benzoic acid analogues has highlighted their potential for high specificity.

Studies focused on developing agonists for the lysophosphatidic acid (LPA) system have yielded sulfamoyl benzoic acid (SBA) analogues that are highly specific for the LPA2 receptor. nih.gov One lead compound was identified as a specific agonist of LPA2 and did not activate or inhibit other LPA receptors (LPA1, LPA3, LPA4, LPA5) at concentrations up to 10 μM. nih.gov This specificity is significant because activation of other receptors, such as LPA1, has been linked to undesirable effects like apoptosis. nih.gov

In the realm of carbonic anhydrase inhibitors, derivatives of 4-chloro-3-sulfamoyl benzenecarboxamide have shown interesting selectivity profiles. nih.gov Some of these compounds exhibited higher affinity for the CA I isozyme than for CA II, which is unusual as CA II is typically the isozyme most strongly inhibited by sulfonamides. nih.gov This differential selectivity could be leveraged to design drugs with more targeted actions.

Exploration of Mechanistic Basis for Therapeutic Potential (e.g., anti-inflammatory, anti-leishmanial, anti-apoptotic)

Understanding the molecular mechanisms by which this compound and its analogues exert their effects is fundamental to their therapeutic development.

Anti-inflammatory: The anti-inflammatory activity of related benzoic acid derivatives is believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2). nih.gov In silico studies have shown a high affinity of these compounds for the COX-2 protein receptor. nih.gov The mechanism may also involve the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which would lead to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com

Anti-leishmanial: The potential anti-leishmanial action of sulfonamide-containing compounds is linked to their ability to disrupt key parasite functions. Studies have shown that these derivatives can inhibit parasite cell viability and the function of secreted acid phosphatase (SAP), an enzyme that may be crucial for the parasite's infectivity and survival within the host. nih.gov

Anti-apoptotic: The primary anti-apoptotic mechanism identified for sulfamoyl benzoic acid analogues is their specific agonism of the LPA2 G protein-coupled receptor. nih.gov The LPA2 receptor is known to mediate protective effects, including the activation of anti-apoptotic kinase pathways that inhibit programmed cell death and promote cell regeneration. nih.gov This mechanism is particularly relevant for applications such as protecting tissues from radiation damage. nih.gov A related compound has also been shown to target Caspase-3, a key executioner enzyme in the apoptotic cascade. drugbank.com

Investigation of Combination Therapies with this compound in Preclinical Settings

The use of combination therapies is a standard approach in treating complex diseases like cancer. nih.gov Preclinical modeling is essential for identifying and prioritizing effective drug combinations before moving to clinical trials. nih.govecog-acrin.org

Currently, specific preclinical data on combination therapies involving this compound is not widely available in the reviewed literature. However, its known mechanisms of action provide a rationale for potential synergistic combinations. For instance, its anti-apoptotic properties, mediated through LPA2 agonism, could be beneficial when combined with traditional cytotoxic agents in cancer therapy. The goal would be to protect healthy tissues from chemotherapy-induced damage while the cytotoxic agent targets cancer cells. Similarly, its anti-inflammatory effects could be combined with antimicrobial agents to manage infections where inflammation is a significant component of the pathology. Further preclinical studies in relevant in vitro and in vivo models are required to validate these theoretical combinations. nih.gov

Computational and Theoretical Chemistry Studies of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. Methods such as Density Functional Theory (DFT) are commonly employed to study the geometry and electronic properties of sulfonamides. researchgate.netindexcopernicus.com

These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. indexcopernicus.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For a sulfonamide derivative, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. indexcopernicus.com

Table 1: Representative Quantum Chemical Descriptors for a Sulfonamide Derivative

DescriptorTypical Value/Interpretation
HOMO EnergyIndicates electron-donating capability
LUMO EnergyIndicates electron-accepting capability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentMeasures the overall polarity of the molecule
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites

This table presents a generalized view of quantum chemical descriptors for sulfonamide derivatives based on available literature.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfonamides, a primary target is often the metalloenzyme carbonic anhydrase (CA). capes.gov.bracs.org Docking studies with CA inhibitors typically show the sulfonamide group coordinating with the zinc ion in the active site. acs.orgutrgv.edu Key interactions often involve hydrogen bonds with conserved amino acid residues like Thr199 and Thr200 in some CA isoforms. utrgv.edu

For this compound, a docking simulation would likely predict that the deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn(II) ion. The benzoic acid and carbamoylmethyl moieties would then extend into the active site cavity, potentially forming additional hydrogen bonds or hydrophobic interactions with surrounding residues, which could contribute to binding affinity and selectivity for different CA isoforms. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target like carbonic anhydrase would reveal the stability of the binding pose predicted by docking. acs.org It can show fluctuations in the positions of the ligand and protein atoms, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions. nih.gov

These simulations can also help to understand the conformational changes that may occur in the protein upon ligand binding. The analysis of the simulation trajectory can provide a more detailed picture of the binding mechanism, including the energetics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). acs.org

In Silico Prediction of ADME-Related Properties for this compound (excluding toxicity)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com For this compound, these predictions would be based on its structural features. A key initial assessment is often Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. utrgv.edu

Other ADME-related properties that can be predicted computationally include aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. These predictions are valuable in the early stages of drug discovery to identify potential liabilities and guide the design of analogs with more favorable ADME profiles. nih.gov

Table 2: Predicted ADME-Related Properties for a Sulfonamide Derivative (Illustrative)

PropertyPredicted Value/RangeMethod of Prediction
Molecular Weight< 500 g/mol Calculation from chemical formula
LogP (octanol-water partition coefficient)< 5Computational algorithms (e.g., cLogP)
Hydrogen Bond Donors< 5Counting N-H and O-H groups
Hydrogen Bond Acceptors< 10Counting N and O atoms
Polar Surface Area (PSA)VariesComputational algorithms
Oral Bioavailability (%)VariesPredictive models

This table is for illustrative purposes and shows the types of ADME-related properties that can be predicted for sulfonamide derivatives.

Virtual Screening Approaches for Identification of Novel Analogs or Targets

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screening for analogs of this compound, the structure of the known compound would be used as a template to search for other molecules with similar 2D or 3D features. utrgv.edu This could involve searching for compounds with a similar pharmacophore, which is the spatial arrangement of essential features for biological activity.

Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the active site of a known or predicted target protein. nih.govjournaljpri.com The compounds would be ranked based on their predicted binding affinity, and the top-scoring hits would be selected for further experimental testing.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are extensively used in the development of sulfonamide inhibitors.

Ligand-based drug design relies on the knowledge of other molecules that bind to the target of interest. nih.gov If a series of active sulfonamide analogs are known, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity. researchgate.net These models can then be used to predict the activity of novel, untested compounds.

Structure-based drug design leverages the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. capes.gov.brnih.gov With the structure of a target like carbonic anhydrase, medicinal chemists can rationally design inhibitors that fit snugly into the active site and make favorable interactions with key residues. tandfonline.comresearchgate.net This approach allows for the optimization of potency and selectivity by modifying the structure of the inhibitor to better complement the target's binding pocket. acs.org

Analytical Chemistry Approaches in Research on 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating "4-[(Carbamoylmethyl)sulfamoyl]benzoic acid" from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like "this compound". The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For this specific molecule, reversed-phase HPLC is typically the method of choice.

Stationary Phase: A nonpolar stationary phase, such as C18-silica, is commonly used.

Mobile Phase: A polar mobile phase, often a mixture of water (frequently with a pH-modifying additive like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Detection: A UV detector is highly effective, as the benzoic acid moiety of the molecule contains a chromophore that absorbs UV light. The absorption maxima for benzoic acid derivatives are typically around 230 nm and 274 nm. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. HPLC is also scalable for preparative applications, allowing for the isolation and purification of the compound for further studies.

Gas Chromatography (GC) is another powerful separation technique, but its application to "this compound" is more complex. GC is best suited for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of this compound, a derivatization step is typically required to convert it into a more volatile analogue. nih.gov This may involve methylation or silylation of the acidic protons. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. oup.comnih.gov While less direct than HPLC for purity assessment of the parent compound, GC-MS is an excellent tool for identifying volatile impurities or reaction by-products.

Table 1: Comparison of Chromatographic Methods for Analysis of this compound

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Direct analysis of the compound. Requires derivatization to increase volatility.
Typical Stationary Phase C18 (Reversed-Phase) Polysiloxane-based (e.g., OV-17)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures. Inert gas (e.g., Helium, Nitrogen).
Detection UV-Vis, Mass Spectrometry (LC-MS) Mass Spectrometry (GC-MS), Flame Ionization Detector (FID)
Primary Use Purity assessment and preparative isolation. Analysis of volatile impurities and derivatized compound.

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds and Metabolites (e.g., NMR, Mass Spectrometry, FTIR, UV-Vis)

Spectroscopic methods are crucial for the unambiguous structural elucidation of "this compound" and its potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. For instance, the aromatic protons on the benzoic acid ring would appear in the downfield region (typically 6.5-8.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the carbamoyl (B1232498) and sulfamoyl groups would also have a characteristic chemical shift. The protons of the primary amide (-CONH₂) and the sulfonamide (-SO₂NH-) would appear as distinct, often broad, signals that can be confirmed by D₂O exchange. rsc.org

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the carbamoyl carbon. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification. researchgate.net Electrospray ionization (ESI) is a common technique for this type of molecule. The mass spectrum would show a prominent peak for the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands:

-SO₂- group: Asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org

-C=O group: Stretching vibrations for the carboxylic acid and the amide would be present, typically in the region of 1680-1710 cm⁻¹. rsc.org

-N-H group: Stretching vibrations for the amide and sulfonamide N-H bonds would appear in the region of 3200-3400 cm⁻¹. jst.go.jp

-O-H group: A broad absorption band for the carboxylic acid O-H stretch would also be expected.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid portion of the structure contains a phenyl ring conjugated with a carbonyl group, which acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima. Benzoic acid itself has absorption maxima around 230 nm and 274 nm. sielc.com The exact position of these maxima can be influenced by the substituents on the ring and the pH of the solution. researchgate.netacs.org This technique is particularly useful for quantitative analysis using a calibration curve, as described in the next section.

Table 2: Key Spectroscopic Data for Structural Characterization

Technique Information Provided Expected Characteristics for this compound
¹H NMR Proton environment and connectivity. Signals for aromatic, methylene, amide, and sulfonamide protons.
¹³C NMR Carbon skeleton of the molecule. Signals for carboxylic, aromatic, methylene, and amide carbons.
Mass Spectrometry Molecular weight and fragmentation. Molecular ion peak corresponding to C₉H₁₀N₂O₅S.
FTIR Spectroscopy Presence of functional groups. Characteristic bands for SO₂, C=O, N-H, and O-H groups. rsc.org
UV-Vis Spectroscopy Electronic transitions, presence of chromophores. Absorption maxima characteristic of a substituted benzoic acid (e.g., ~230-280 nm). sielc.com

Development of Quantitative Analytical Methods for this compound in Research Samples

Developing a robust quantitative method is essential for determining the concentration of "this compound" in various research samples, such as reaction mixtures or biological matrices. LC-MS/MS is often the preferred technique for this purpose due to its high sensitivity and selectivity. rsc.org

The development of such a method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the sample matrix. Techniques like solid-phase extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach can be employed to extract and clean up the analyte. rsc.orgnih.gov

Chromatographic Separation: An HPLC method, as described in section 7.1, is optimized to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components.

Mass Spectrometry Detection: For LC-MS/MS, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for one or more specific product ions that are formed upon fragmentation. This provides a very high degree of selectivity and sensitivity.

Method Validation: The developed method must be rigorously validated according to established guidelines. This includes assessing:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range. grupobiomaster.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.netgrupobiomaster.com

Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter in the results, respectively. researchgate.net

Recovery: Evaluating the efficiency of the sample preparation process. mdpi.com

Alternatively, for less complex samples or when an LC-MS/MS is not available, HPLC with UV detection can be used for quantification, provided that sufficient selectivity can be achieved chromatographically. grupobiomaster.com

Advanced Techniques for In Situ Reaction Monitoring in Synthesis

Traditional synthesis approaches rely on analyzing discrete samples taken from a reaction mixture at different time points. However, advanced Process Analytical Technology (PAT) allows for real-time, in situ monitoring of the reaction progress. This provides a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions.

For the synthesis of "this compound", spectroscopic probes can be inserted directly into the reaction vessel.

FTIR and Raman Spectroscopy: These techniques are particularly powerful for in situ monitoring. An attenuated total reflectance (ATR) FTIR probe or a Raman probe can track the concentration changes of reactants, intermediates, and the final product by monitoring the changes in the intensity of their characteristic vibrational bands over time. For example, one could monitor the disappearance of a key vibrational band of a starting material and the simultaneous appearance of the sulfonamide SO₂ stretching bands of the product.

NMR Spectroscopy: While less common for routine reaction monitoring in a standard synthesis lab, specialized flow-NMR setups can be used to continuously monitor a reaction mixture, providing rich structural information in real-time.

These advanced techniques enable a more controlled and efficient synthesis process, leading to higher purity and yield of the target compound.

Metabolic Fate and Biotransformation Studies of 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

In Vitro Metabolic Profiling Using Cellular or Subcellular Systems (e.g., liver microsomes, hepatocytes)

There are no available studies in the scientific literature that describe the in vitro metabolic profiling of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. Standard methodologies for such studies often involve incubating a compound with liver microsomes or hepatocytes to observe its metabolic stability and the formation of metabolites. nih.govcapes.gov.br However, no such experiments have been published for this compound.

Identification and Structural Characterization of Major Metabolites of this compound

As no metabolic studies have been performed on this compound, there is no information regarding the identification or structural characterization of any potential metabolites. The process would typically involve analytical techniques like mass spectrometry and NMR to elucidate the structures of new chemical entities formed after metabolic reactions, but this work has not been documented for this specific compound.

Enzyme Systems Involved in the Biotransformation Pathways

There is no data to identify the specific enzyme systems, such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes, that may be involved in the biotransformation of this compound. nih.gov While these enzyme families are primary drivers of drug and xenobiotic metabolism, their interaction with this particular compound has not been investigated. biomedres.uslongdom.org

Impact of Metabolic Transformations on the Biological Activity of this compound

Given that no metabolites of this compound have been identified, there is no research available on how metabolic transformations might impact its biological activity. Such studies would require comparing the activity of the parent compound with its metabolites to determine if biotransformation results in activation, deactivation, or a change in the pharmacological profile.

Intellectual Property Landscape and Patent Analysis for 4 Carbamoylmethyl Sulfamoyl Benzoic Acid and Derivatives

Review of Existing Patents Covering Sulfamoylbenzoic Acid Derivatives

A review of the patent literature reveals a significant number of patents covering a wide range of sulfamoylbenzoic acid derivatives. These patents are primarily focused on the therapeutic applications of these compounds, particularly as diuretics, antihypertensive agents, and more recently, as carbonic anhydrase inhibitors for various indications.

While a specific patent for the exact molecule 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is not readily identifiable in a preliminary search, numerous patents claim broad Markush structures that could potentially encompass this compound. For instance, patents for diuretic and antihypertensive agents often describe a core sulfamoylbenzoic acid scaffold with a wide variety of substituents.

Key therapeutic areas and representative patent examples include:

Diuretics and Antihypertensive Agents: Historically, this has been the most active area of patenting for sulfamoylbenzoic acid derivatives. The well-known diuretic furosemide (B1674285) (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) is a prominent example, with its initial patent filed in 1959. wikipedia.org Subsequent patents have focused on modifying the core structure to improve efficacy and reduce side effects. For example, patent EP0068239A2 discloses sulfamoylbenzoic acid derivatives with potent antihypertensive activity but with little to no diuretic effect. google.com

Carbonic Anhydrase Inhibitors: More recently, there has been a surge in patenting activity for sulfamoylbenzoic acid derivatives as carbonic anhydrase (CA) inhibitors. These inhibitors have applications in treating glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net Patents in this area often claim compounds where the sulfamoylbenzoic acid moiety is coupled to various amino acids, peptides, or heterocyclic groups to achieve isoform-specific inhibition. nih.gov

Other Therapeutic Applications: Patents also exist for sulfamoylbenzoic acid derivatives in other therapeutic areas. For example, a recent patent application (WO/2024/218681) describes the preparation of derivatives for undisclosed therapeutic uses. wipo.int

The following table provides a summary of selected patents for sulfamoylbenzoic acid derivatives, highlighting the diversity of claimed structures and their intended uses.

Patent NumberTitleKey Claimed Scaffolds/DerivativesTherapeutic Application
US3806534ASulphamyl-benzoic acid derivativesGeneral formula with broad substitutions on the benzene (B151609) ring.Not specified, broad therapeutic potential.
EP0068239A2Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising sameN-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolinesAntihypertensive
US20030100594A1Carbonic anhydrase inhibitorSubstituted benzenesulfonamidesCarbonic Anhydrase Inhibition
CA1082191AProcess for the preparation of sulfamylbenzoic acids3-amino-5-sulfamylbenzoic acidsNot specified, process patent.

Analysis of Patent Claims and Scope Related to Structural Analogs

The patent claims for sulfamoylbenzoic acid derivatives are often broad, employing Markush structures that encompass a vast number of potential compounds. A Markush claim is a type of patent claim that defines a chemical structure by listing a group of alternative chemical moieties. This allows a patent to cover a family of related compounds, not just a single molecule.

For this compound, the key structural features are the benzoic acid core, the sulfamoyl group, and the carbamoylmethyl substituent on the sulfamoyl nitrogen. An analysis of existing patents reveals that:

The Benzoic Acid Core: The 4-sulfamoylbenzoic acid core is a common feature in many patents.

Substituents on the Sulfamoyl Nitrogen: This is where significant variation is seen in the patent literature. Patents for carbonic anhydrase inhibitors, for instance, describe a wide array of substituents at this position, including alkyl, aryl, amino acid, and peptide moieties. nih.gov The carbamoylmethyl group of this compound would likely fall within the scope of some of these broader claims if not for other limiting elements in the claims.

Substituents on the Benzene Ring: Many patents claim specific substitution patterns on the benzene ring, such as the chloro and amino groups in furosemide. wikipedia.org The lack of such substituents in this compound might place it outside the scope of these more specific patents.

The strength and enforceability of these broad Markush claims can be challenged. A successful challenge might argue that the patent does not provide sufficient written description or enablement for all the claimed compounds, or that some of the claimed compounds are not novel or are obvious over the prior art.

Identification of White Spaces and Opportunities for Novel Patentable Inventions

Despite the extensive patenting in the sulfamoylbenzoic acid space, opportunities for novel inventions, or "white spaces," still exist. These opportunities can be found by focusing on:

Novel Derivatives with Unique Substituents: While many substituents have been explored, there is still room for novel chemical entities with unique functional groups that confer unexpected properties. The specific combination of a carbamoylmethyl group with an otherwise unsubstituted sulfamoylbenzoic acid core may represent such a novel space.

New Therapeutic Applications: Discovering a new therapeutic use for this compound or its derivatives could be patentable. This is known as a "new use" or "second medical use" patent.

Novel Formulations and Delivery Methods: Even if the compound itself is not new, a novel formulation that improves its solubility, stability, or bioavailability could be patented.

Combination Therapies: A patent could be sought for a combination of this compound with another active pharmaceutical ingredient, where the combination shows a synergistic effect.

Novel Synthesis Processes: A new, more efficient, or environmentally friendly method of synthesizing this compound could also be the subject of a patent. google.com

The key to securing a patent in this crowded field is to demonstrate that the invention is novel, non-obvious, and useful. oup.com This requires a thorough understanding of the existing prior art and the ability to articulate the unique and unexpected advantages of the new invention.

Strategic Considerations for Intellectual Property Protection in Academic Research

For academic researchers working with this compound and its derivatives, a proactive approach to intellectual property protection is crucial for maximizing the translational potential of their work. Key strategic considerations include:

Early and Thorough Prior Art Searches: Before significant resources are invested, a comprehensive search of patent and scientific literature should be conducted to assess the novelty of the research. bailey-walsh.com

Confidentiality and Public Disclosure: Researchers should be mindful of the impact of public disclosures (e.g., conference presentations, publications) on patentability. In many jurisdictions, a public disclosure before a patent application is filed can destroy the novelty of the invention.

Filing Provisional Patent Applications: A provisional patent application can be a cost-effective way to establish an early priority date for an invention. This provides a one-year window to conduct further research and decide whether to file a full non-provisional patent application.

Clear and Comprehensive Patent Applications: The patent application should be drafted by a qualified patent attorney and should clearly describe the invention, including its synthesis, properties, and potential uses. It should also include a broad range of claims to provide robust protection. researchgate.net

International Patent Strategy: If the invention has global commercial potential, an international patent strategy should be considered. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing patent applications in multiple countries. bailey-walsh.com

Collaboration and Licensing: Academic institutions often have technology transfer offices that can assist with patenting and licensing inventions to commercial partners. Early engagement with these offices can be highly beneficial. techpipeline.comox.ac.uk

By carefully considering these IP strategies, academic researchers can protect their discoveries and increase the likelihood that their work will translate from the laboratory to real-world applications.

Future Perspectives and Emerging Research Directions for 4 Carbamoylmethyl Sulfamoyl Benzoic Acid

Exploration of Unconventional Synthetic Methodologies

The conventional synthesis of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid and related sulfamoyl benzoic acid analogs typically involves standard reactions, such as reacting a sulfamoylbenzoic acid derivative with an appropriate amine in the presence of a base. nih.gov While effective, future research is poised to explore more advanced and unconventional synthetic strategies to improve efficiency, yield, and environmental sustainability.

Emerging methodologies that could be applied include:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for producing libraries of analogs for screening.

Biocatalysis: The use of enzymes as catalysts could enable highly selective and environmentally friendly synthesis under mild conditions. Identifying or engineering an enzyme capable of catalyzing the key bond formations would represent a significant advancement.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to drive chemical reactions. It offers a green chemistry approach by reducing solvent waste and potentially enabling reactions that are difficult in solution.

Synthetic MethodologyPotential Advantages for this compoundKey Research Focus
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for automation.Development of optimized flow reactor setups and reaction conditions.
Biocatalysis High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact.Screening for or engineering suitable enzymes (e.g., ligases).
Mechanochemistry Reduced solvent usage, access to novel reactivity, energy efficiency.Investigation of solid-state reaction pathways and optimization of milling parameters.

Advanced Mechanistic Studies using Cutting-Edge Techniques

Understanding the precise molecular mechanism by which this compound interacts with its biological targets is crucial for rational drug design and the development of more potent and selective analogs. While it is known to be a derivative of 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), a compound recognized as a carbonic anhydrase (CA) inhibitor, detailed mechanistic insights are often inferred from the broader class. nih.govsigmaaldrich.com

Future research will benefit from the application of cutting-edge techniques to elucidate its specific interactions:

Cryo-Electron Microscopy (Cryo-EM): For studying the compound's binding to large protein targets or complexes, cryo-EM can provide high-resolution structural information without the need for crystallization.

Computational Docking and Molecular Dynamics (MD) Simulations: Advanced computational models can predict and rationalize the binding poses of the compound within the active site of its target proteins, as demonstrated with related sulfamoyl benzoic acid analogs. nih.gov MD simulations can further reveal the dynamics of the protein-ligand interaction over time.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques allow for the precise and label-free quantification of binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy), providing a complete picture of the binding affinity.

Integration with Systems Biology and Omics Technologies

To comprehend the broader biological impact of this compound beyond its primary target, a systems-level approach is necessary. Systems biology, which integrates multi-omics data, offers a holistic view of the molecular changes induced by the compound. nih.govnih.gov This approach moves beyond a one-target, one-molecule perspective to a network-level understanding. e-enm.org

Future research should focus on integrating various omics datasets:

Proteomics: To identify changes in protein expression levels across the entire proteome upon treatment with the compound, potentially revealing off-target effects or downstream signaling consequences.

Metabolomics: To analyze global changes in metabolite profiles, which can provide a functional readout of the compound's impact on cellular metabolic pathways. e-enm.org

Transcriptomics: To measure changes in gene expression (mRNA levels) to understand how the compound influences cellular transcription and regulatory networks.

Development of Targeted Delivery Systems for Research Applications

For research purposes, ensuring that a compound reaches its intended site of action in a complex biological system (e.g., a specific organ or cell type) is critical for obtaining clear and interpretable results. The development of targeted delivery systems can minimize off-target effects and enhance local concentrations. researchgate.netijrpas.com

Emerging research in this area could involve:

Nanocarrier-Based Systems: Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles, or nanostructured lipid carriers (NLCs) could improve its solubility and stability. nih.gov These carriers can be further functionalized for targeted delivery.

Conjugation to Targeting Moieties: Covalently linking the compound to a ligand (e.g., an antibody, peptide, or aptamer) that specifically recognizes a receptor on the surface of the target cells can ensure precise delivery. For instance, peptides have been used to guide NLCs to specific tissues. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound only in response to specific internal or external stimuli (e.g., changes in pH, temperature, or enzyme concentration) can provide spatiotemporal control over its activity in research models. nih.gov

Delivery SystemDescriptionResearch Application
Liposomes Vesicles composed of one or more lipid bilayers.Improving solubility and enabling passive targeting to certain tissues.
Polymeric Nanoparticles Solid colloidal particles made from natural or synthetic polymers. nih.govOffering controlled release kinetics and surface functionalization.
Ligand-Conjugates Compound is chemically linked to a molecule that targets a specific cell type.Investigating cell-specific effects of the compound in a mixed-cell environment.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of studying a chemical compound from synthesis to biological function necessitates collaboration across various scientific disciplines. The future study of this compound would be significantly enriched by interdisciplinary approaches.

Key collaborative opportunities include:

Medicinal Chemists and Computational Biologists: Chemists can synthesize novel analogs while computational biologists model their interactions with biological targets to guide the design of more potent and selective molecules. nih.gov

Biochemists and Systems Biologists: Biochemists can perform detailed enzymatic and binding assays, while systems biologists can place these findings into a broader biological context using omics data. nih.govnih.gov

Materials Scientists and Pharmacologists: Materials scientists can develop novel drug delivery systems, nih.gov which pharmacologists can then test in cellular and animal models to study the compound's effects in a controlled manner.

Addressing Unmet Research Needs and Future Challenges

Despite its potential as a research tool, several questions regarding this compound remain. Addressing these gaps represents the primary challenge and direction for future research.

Unmet research needs include:

Comprehensive Target Profiling: While known as a carbonic anhydrase inhibitor scaffold, a comprehensive, unbiased screen to identify its full range of protein targets (target deconvolution) is lacking.

Defining Selectivity: A thorough investigation is needed to determine its selectivity profile across different isozymes of its primary target (e.g., the various carbonic anhydrase isozymes), as this is critical for its use as a specific chemical probe. nih.gov

Elucidation of Downstream Pathways: Beyond direct target binding, the downstream signaling pathways modulated by this compound are not fully understood. Integrated omics approaches are essential to map these effects. frontiersin.org

Future challenges will involve developing more complex and physiologically relevant research models to test the compound's effects and translating the fundamental research findings into a deeper understanding of the biological systems it perturbs.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-sulfamoylbenzoic acid with chloroacetamide under basic conditions (e.g., NaHCO₃ in DMF) at 60–80°C facilitates the introduction of the carbamoylmethyl group . Control of pH and solvent polarity is critical to avoid hydrolysis of the sulfamoyl or carbamoyl moieties. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and characterized by FT-IR (peaks at ~1700 cm⁻¹ for carboxylic acid and ~1300 cm⁻¹ for sulfonamide) .

Q. How can the reactivity of the sulfamoyl and carbamoyl groups be exploited for derivatization?

  • Methodological Answer : The sulfamoyl group undergoes nucleophilic substitution with amines or thiols, while the carbamoyl group can participate in cyclization or cross-coupling reactions. For instance, alkylation of the carbamoyl nitrogen with propargyl bromide in THF/K₂CO₃ yields click chemistry-compatible intermediates . Monitor reaction progress using TLC (silica gel, UV detection) and confirm regioselectivity via ¹H NMR (e.g., shifts at δ 3.5–4.0 ppm for methylene protons adjacent to sulfamoyl) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹³C NMR resolves carbonyl carbons (carboxylic acid at ~170 ppm, carbamoyl at ~165 ppm) and aromatic protons (meta-coupled doublets at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ (calculated for C₁₀H₁₀N₂O₅S: 294.02 g/mol) .
  • XRD : Single-crystal X-ray diffraction determines spatial arrangement of the sulfamoyl-carbamoyl substituents .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s biological activity or material properties?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals electron-withdrawing groups on the benzoic acid ring enhance hydrogen-bonding capacity, critical for enzyme inhibition or crystal engineering . Compare experimental LogP values (via shake-flask method) with computational predictions to assess hydrophilicity trends. For biological assays, use SPR (surface plasmon resonance) to quantify binding affinity to target proteins (e.g., carbonic anhydrase) .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Conduct systematic stability studies:
  • pH Stability : Use phosphate buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 260 nm) over 24 hours.
  • Thermal Stability : TGA/DSC identifies decomposition thresholds (typically >200°C for sulfonamide derivatives) .
    Statistical tools (ANOVA with Tukey post-hoc tests) differentiate experimental vs. batch-specific variability .

Q. How can computational methods predict interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Parameterize the sulfamoyl group using GAFF force fields and validate with experimental IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) . Free energy perturbation (FEP) calculations refine binding affinity predictions for SAR studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.